2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound that features a thiazolidinone ring, a nitrophenyl group, and a furan ring
Properties
Molecular Formula |
C18H14N2O6S2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C18H14N2O6S2/c1-2-13(17(22)23)19-16(21)15(28-18(19)27)9-12-6-7-14(26-12)10-4-3-5-11(8-10)20(24)25/h3-9,13H,2H2,1H3,(H,22,23)/b15-9+ |
InChI Key |
DBOXGNDYMJFDSO-OQLLNIDSSA-N |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-furylmethyl ketone to form an intermediate, which is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the addition of butanoic acid to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The furan and thiazolidinone rings can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone and furan derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
Industry
In industrial applications, this compound could be used in the development of new polymers or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenyl and thiazolidinone groups may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((5E)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar structure with a different position of the nitro group.
2-((5E)-5-{[5-(3-aminophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl, furan, and thiazolidinone groups in 2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
